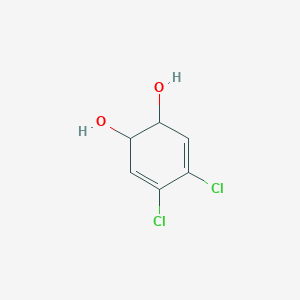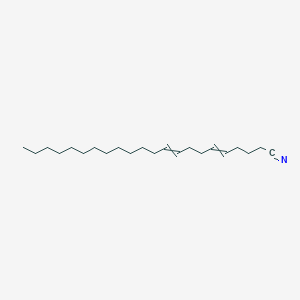![molecular formula C22H27NSi B14251338 4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- CAS No. 374572-27-7](/img/structure/B14251338.png)
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- is a chemical compound with the molecular formula C20H25NSi. It is a nitrile derivative that features a pentenenitrile group attached to a silyl-protected benzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- can be synthesized through a multi-step process involving the protection of benzyl alcohol with tert-butyldiphenylsilyl chloride, followed by the introduction of the pentenenitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The silyl-protected benzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition reactions, while the silyl-protected benzyl group can undergo deprotection to reveal reactive sites for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentenenitrile: A similar nitrile compound with a different position of the double bond.
Benzyl cyanide: A nitrile compound with a benzyl group instead of a silyl-protected benzyl group.
4-Pentynenitrile: A nitrile compound with a triple bond instead of a double bond.
Uniqueness
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- is unique due to its combination of a pentenenitrile group and a silyl-protected benzyl group. This structure provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
374572-27-7 |
|---|---|
Molekularformel |
C22H27NSi |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
4-[[tert-butyl(diphenyl)silyl]methyl]pent-4-enenitrile |
InChI |
InChI=1S/C22H27NSi/c1-19(12-11-17-23)18-24(22(2,3)4,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16H,1,11-12,18H2,2-4H3 |
InChI-Schlüssel |
KVTNXTZGFZWPEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](CC(=C)CCC#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
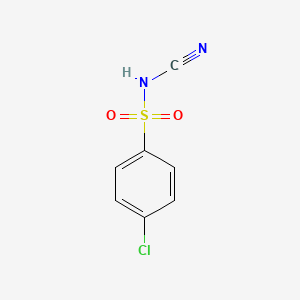
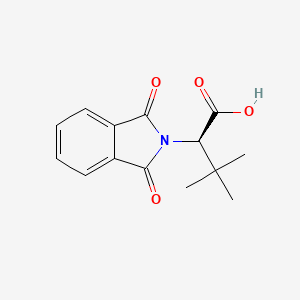
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)
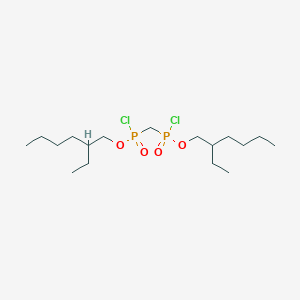
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
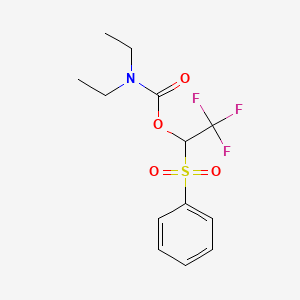
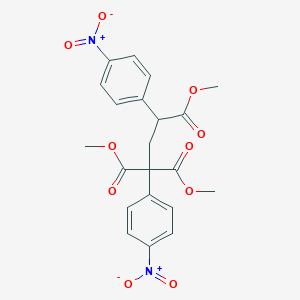
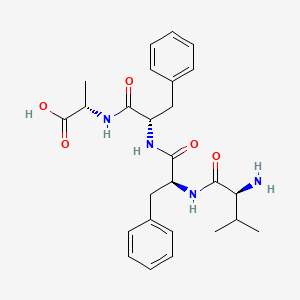

![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)

